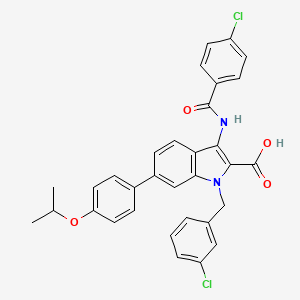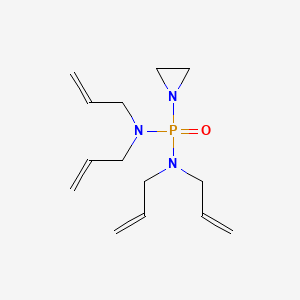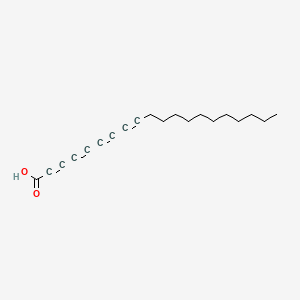
Icosa-2,4,6,8-tetraynoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Icosa-2,4,6,8-tetraynoic acid: is a long-chain fatty acid with an aliphatic tail containing 20 carbon atoms. . This compound is characterized by the presence of multiple triple bonds in its structure, making it a unique and interesting molecule for scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of icosa-2,4,6,8-tetraynoic acid typically involves the use of alkyne coupling reactions. One common method is the Sonogashira coupling reaction , which involves the coupling of terminal alkynes with aryl or vinyl halides in the presence of a palladium catalyst and a copper co-catalyst . The reaction conditions usually include a base such as triethylamine or diisopropylamine and a solvent like tetrahydrofuran (THF) or dimethylformamide (DMF).
Industrial Production Methods
Industrial production of this compound is less common due to the complexity and cost of the synthesis. advancements in catalytic processes and the development of more efficient synthetic routes may pave the way for large-scale production in the future.
Análisis De Reacciones Químicas
Types of Reactions
Icosa-2,4,6,8-tetraynoic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form carboxylic acids or ketones.
Reduction: Reduction reactions can convert the triple bonds to double or single bonds, resulting in alkenes or alkanes.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method for reducing triple bonds.
Substitution: Halogenation reactions often use reagents like bromine (Br₂) or chlorine (Cl₂).
Major Products Formed
Oxidation: Carboxylic acids and ketones.
Reduction: Alkenes and alkanes.
Substitution: Halogenated derivatives.
Aplicaciones Científicas De Investigación
Icosa-2,4,6,8-tetraynoic acid has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.
Biology: The compound’s unique structure makes it a subject of interest in studies related to lipid metabolism and cell membrane dynamics.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of novel drugs.
Mecanismo De Acción
The mechanism of action of icosa-2,4,6,8-tetraynoic acid involves its interaction with various molecular targets and pathways. The compound can integrate into cell membranes, affecting their fluidity and function. Additionally, its multiple triple bonds allow it to participate in various biochemical reactions, potentially influencing metabolic pathways and cellular processes .
Comparación Con Compuestos Similares
Similar Compounds
Icosa-2,4,6,8,10-pentaenoic acid: Another long-chain fatty acid with multiple double bonds.
Eicosapentaenoic acid: An omega-3 fatty acid with five double bonds.
Uniqueness
Icosa-2,4,6,8-tetraynoic acid is unique due to its multiple triple bonds, which confer distinct chemical and physical properties compared to similar compounds with double bonds.
Propiedades
Número CAS |
52642-57-6 |
|---|---|
Fórmula molecular |
C20H24O2 |
Peso molecular |
296.4 g/mol |
Nombre IUPAC |
icosa-2,4,6,8-tetraynoic acid |
InChI |
InChI=1S/C20H24O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20(21)22/h2-11H2,1H3,(H,21,22) |
Clave InChI |
IAOQCZBMCCPRDU-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCCC#CC#CC#CC#CC(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


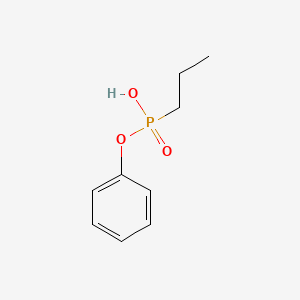
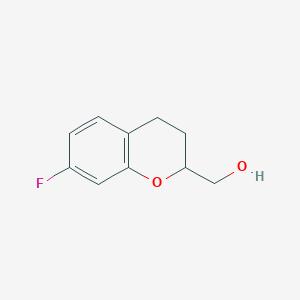
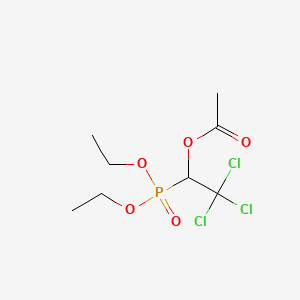
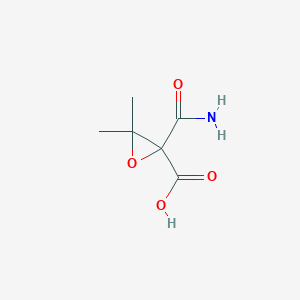

![1H-Pyrimido[4,5-c][1,2]oxazine, 3,4-dihydro-](/img/structure/B13959961.png)

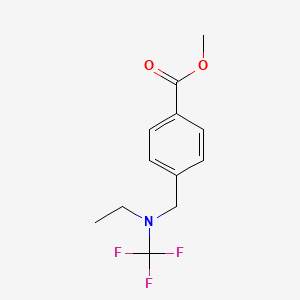
![2-[Hydroxy(phenyl)methylidene]cyclohexa-3,6-diene-1,3-diol](/img/structure/B13959973.png)
![2-(4-Bromophenyl)-2,4,5,6-tetrahydropyrrolo[3,4-c]pyrazol-3-amine](/img/structure/B13959974.png)


